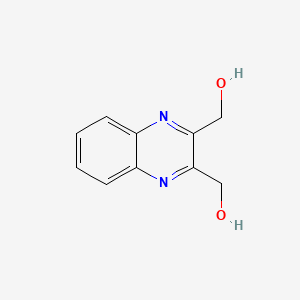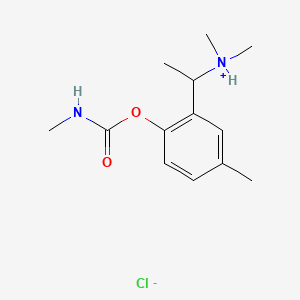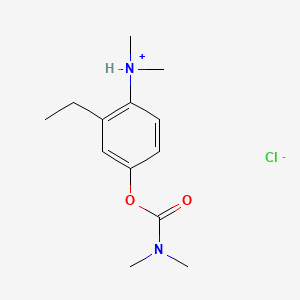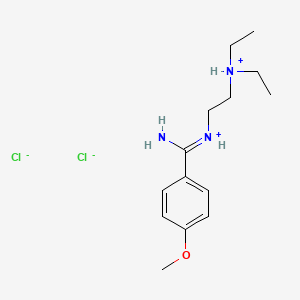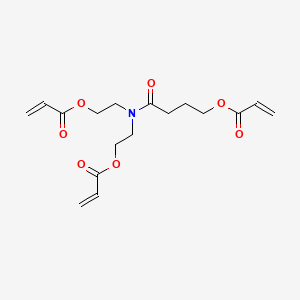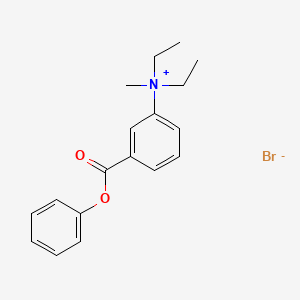
3-Benzoyloxyphenyldiethylmethylammonium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Benzoyloxyphenyldiethylmethylammonium bromide is a quaternary ammonium compound that features a benzoyloxy group attached to a phenyl ring, which is further connected to a diethylmethylammonium bromide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzoyloxyphenyldiethylmethylammonium bromide typically involves the reaction of benzoyloxyphenyl derivatives with diethylmethylammonium bromide under controlled conditions. One common method includes the use of a solvent such as dichloromethane, with the reaction being carried out at room temperature. The reaction mixture is then purified through recrystallization to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process generally includes the same reaction conditions as the laboratory synthesis but scaled up to accommodate larger quantities. Quality control measures are implemented to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
3-Benzoyloxyphenyldiethylmethylammonium bromide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzoyloxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction could produce benzyl alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
3-Benzoyloxyphenyldiethylmethylammonium bromide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of 3-Benzoyloxyphenyldiethylmethylammonium bromide involves its interaction with specific molecular targets. The compound can bind to cellular receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or alteration of cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzyltrimethylammonium bromide: Similar in structure but with a trimethylammonium group instead of diethylmethylammonium.
Phenyltrimethylammonium bromide: Contains a phenyl group attached to a trimethylammonium moiety.
Uniqueness
3-Benzoyloxyphenyldiethylmethylammonium bromide is unique due to its specific combination of benzoyloxy and diethylmethylammonium groups. This structure imparts distinct chemical and biological properties, making it valuable for specialized applications.
Eigenschaften
CAS-Nummer |
64048-36-8 |
|---|---|
Molekularformel |
C18H22BrNO2 |
Molekulargewicht |
364.3 g/mol |
IUPAC-Name |
diethyl-methyl-(3-phenoxycarbonylphenyl)azanium;bromide |
InChI |
InChI=1S/C18H22NO2.BrH/c1-4-19(3,5-2)16-11-9-10-15(14-16)18(20)21-17-12-7-6-8-13-17;/h6-14H,4-5H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
VSMAAVOHRLPPEX-UHFFFAOYSA-M |
Kanonische SMILES |
CC[N+](C)(CC)C1=CC=CC(=C1)C(=O)OC2=CC=CC=C2.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Acetamide, N-[2-[(4,5-dicyano-1H-imidazol-2-yl)azo]-5-[ethyl(phenylmethyl)amino]phenyl]-](/img/structure/B13770888.png)
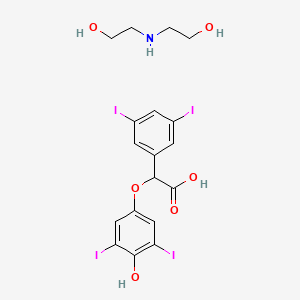
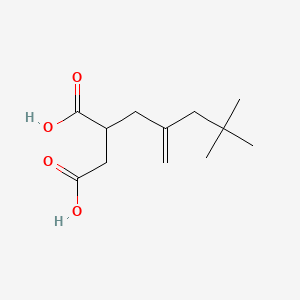
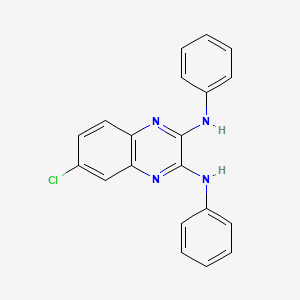


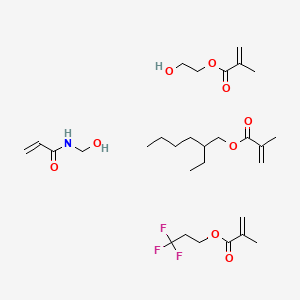
![magnesium;(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13770932.png)
